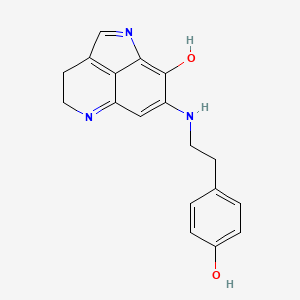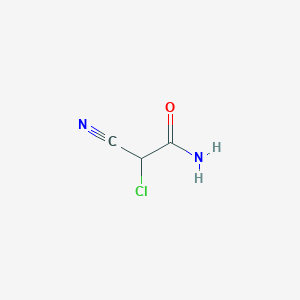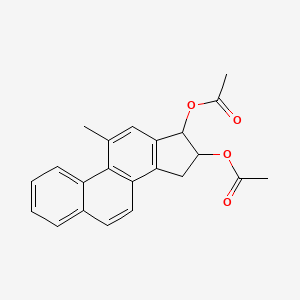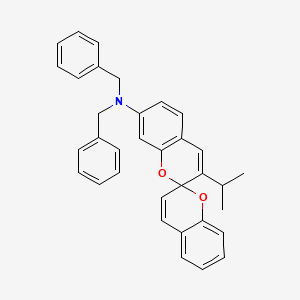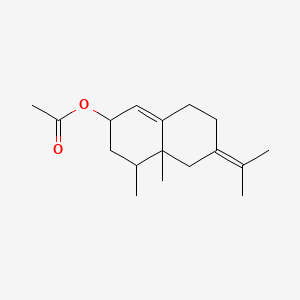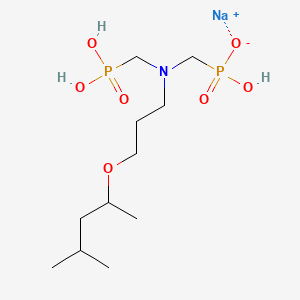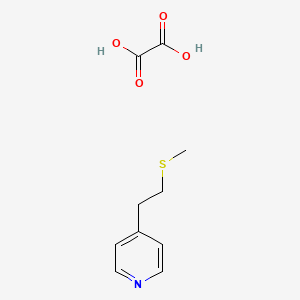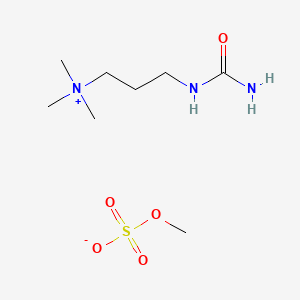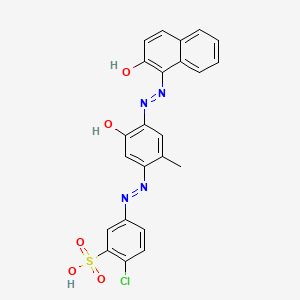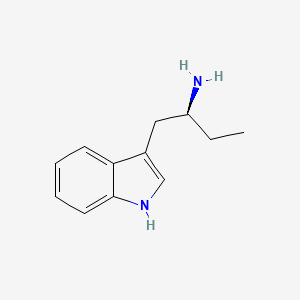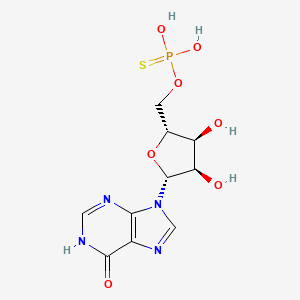
5'-Deoxy-5'-thioinosine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Deoxy-5’-thioinosine 5’-monophosphate is a chemical compound that belongs to the class of nucleotides. It is a derivative of inosine monophosphate, where the hydroxyl group at the 5’ position of the ribose sugar is replaced by a sulfur atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-thioinosine 5’-monophosphate typically involves the following steps:
Starting Material: The synthesis begins with inosine monophosphate.
Thio-substitution: The hydroxyl group at the 5’ position is replaced by a sulfur atom through a nucleophilic substitution reaction. This can be achieved using reagents such as thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-thioinosine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5’-Deoxy-5’-thioinosine 5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-Deoxy-5’-thioinosine 5’-monophosphate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It is used in the production of nucleotide analogs for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5’-Deoxy-5’-thioinosine 5’-monophosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleotide metabolism, such as nucleotidases and kinases.
Pathways: It can influence pathways related to DNA and RNA synthesis, potentially affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5’-Deoxy-5’-thioadenosine 5’-monophosphate: Similar structure but with adenine instead of hypoxanthine.
5’-Deoxy-5’-thioinosine: Lacks the phosphate group at the 5’ position.
Uniqueness
5’-Deoxy-5’-thioinosine 5’-monophosphate is unique due to the presence of both the sulfur atom and the phosphate group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
21959-63-7 |
|---|---|
Fórmula molecular |
C10H13N4O7PS |
Peso molecular |
364.27 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(18,19)23)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
GEIYZNFNTVEVJJ-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=S)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



